1-cyclohexyl-3-phenylurea
Overview
Description
1-Cyclohexyl-3-phenyl-urea is an organic compound with the molecular formula C13H18N2O. It is a crystalline solid that is stable at room temperature and has low toxicity and volatility. This compound is primarily used as a fungicide and herbicide, inhibiting the growth of certain pathogenic microorganisms and common weeds .
Mechanism of Action
Target of Action
The primary target of N-Cyclohexyl-N’-phenylurea (CPU) is Bifunctional Epoxide Hydrolase 2 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the metabolism of endogenous compounds .
Mode of Action
It is known that cpu interacts with this enzyme, potentially altering its function .
Biochemical Pathways
Given its interaction with bifunctional epoxide hydrolase 2, it is likely that cpu influences pathways related to the metabolism of xenobiotics and endogenous compounds .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of CPU is currently unknown .
Result of Action
Given its interaction with Bifunctional Epoxide Hydrolase 2, it is likely that CPU influences the function of this enzyme, potentially affecting the metabolism of xenobiotics and endogenous compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CPU. For instance, CPU has been detected in storm runoff and snowmelt samples, suggesting that it can persist in the environment .
Preparation Methods
1-Cyclohexyl-3-phenyl-urea can be synthesized through a multi-step process. One common method involves the reaction of aniline with cyclohexanone under basic conditions to form 1-(cyclohexyl)urea. This intermediate is then reacted with benzoic anhydride to yield 1-Cyclohexyl-3-phenyl-urea . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for 1-Cyclohexyl-3-phenyl-urea follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclohexyl-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields urea derivatives with additional oxygen-containing functional groups, while reduction leads to amine derivatives .
Scientific Research Applications
1-Cyclohexyl-3-phenyl-urea has several scientific research applications:
Comparison with Similar Compounds
1-Cyclohexyl-3-phenyl-urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(3,4-dichlorophenyl)-urea: This compound has similar herbicidal properties but differs in its chemical structure due to the presence of chlorine atoms on the phenyl ring.
Glipizide: A sulfonylurea used as an antidiabetic drug, which has a similar urea backbone but different substituents that confer its hypoglycemic properties
The uniqueness of 1-Cyclohexyl-3-phenyl-urea lies in its specific combination of cyclohexyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclohexyl-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLYTRWMCWBZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877268 | |
Record name | 3-phenyl-1-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-59-9 | |
Record name | N-Cyclohexyl-N'-phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-1-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CYCLOHEXYL-N'-PHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK69BVU4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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